REACTION_SMILES
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[Br-:22].[CH2:10]([CH3:11])[C:12]1([CH2:16][O:17][S:18]([CH3:19])(=[O:20])=[O:21])[CH2:13][O:14][CH2:15]1.[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][OH:6])[OH:7].[CH3:23][CH2:24][CH2:25][CH2:26][N+:27]([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:32][CH2:33][CH2:34][CH3:35])[CH2:36][CH2:37][CH2:38][CH3:39].[Na+:9].[OH-:8]>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH2:16][C:12]1([CH2:10][CH3:11])[CH2:13][O:14][CH2:15]1)[OH:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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CCC1(COS(C)(=O)=O)COC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(COS(C)(=O)=O)COC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCCO
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
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CCC1(COCCCCCO)COC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |